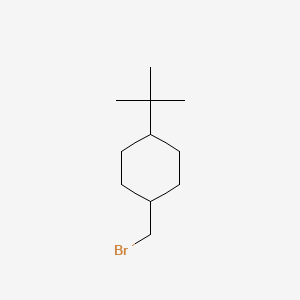

1-(Bromomethyl)-4-(tert-butyl)cyclohexane

Description

Foundational Context within Monosubstituted and Disubstituted Cyclohexane (B81311) Derivatives

To understand the importance of 1-(bromomethyl)-4-(tert-butyl)cyclohexane, one must first consider the conformational dynamics of cyclohexane rings. Cyclohexane most stably exists in a "chair" conformation, which minimizes both angle strain and torsional strain by allowing all carbon-carbon bonds to adopt staggered arrangements. In this conformation, the twelve hydrogen atoms are organized into two distinct sets: six are "axial," pointing perpendicular to the general plane of the ring, and six are "equatorial," pointing outwards from the perimeter of the ring.

When a substituent replaces a hydrogen atom on the ring, it can occupy either an axial or an equatorial position. These two possibilities are interconvertible through a process known as a "ring flip." For most monosubstituted cyclohexanes, an equilibrium exists between the two chair conformers, but the conformer where the substituent is in the more spacious equatorial position is generally more stable and thus predominates. libretexts.org The preference for the equatorial position is driven by the avoidance of steric strain, specifically "1,3-diaxial interactions," which are repulsive forces between an axial substituent and the axial hydrogens on the same side of the ring. libretexts.orgmakingmolecules.com

The tert-butyl group is exceptionally bulky, and the steric strain it experiences in an axial position is severe. makingmolecules.com Consequently, the energy difference between the equatorial and axial conformations for a tert-butyl group is so large (approximately 21 kJ/mol) that the cyclohexane ring is effectively "locked" in the conformation where the tert-butyl group is equatorial. libretexts.orgchemistryschool.net Less than 1% of the molecules at equilibrium will have an axial tert-butyl group. makingmolecules.com

In 1,4-disubstituted cyclohexanes, such as 1-(bromomethyl)-4-(tert-butyl)cyclohexane, this conformational locking has profound implications. fiveable.me The compound exists as two geometric isomers: cis and trans. Because the tert-butyl group will invariably occupy an equatorial position, the orientation of the bromomethyl group is fixed relative to it.

In the trans isomer, the bromomethyl group is also in an equatorial position.

In the cis isomer, the bromomethyl group is forced into an axial position.

This predictable and rigid stereochemistry makes the two isomers of 1-(bromomethyl)-4-(tert-butyl)cyclohexane distinct and conformationally stable models for study. pearson.com

Table 1: Compound Identifiers for 1-(Bromomethyl)-4-(tert-butyl)cyclohexane

| Identifier | Value |

| IUPAC Name | 1-(bromomethyl)-4-(tert-butyl)cyclohexane |

| CAS Number | 92368-33-7 |

| Molecular Formula | C₁₁H₂₁Br |

| Molecular Weight | 233.19 g/mol |

Strategic Importance as a Research Scaffold for Stereochemical and Mechanistic Investigations

The primary value of 1-(bromomethyl)-4-(tert-butyl)cyclohexane lies in its role as a research scaffold to explore how substituent orientation dictates chemical reactivity. By comparing the reaction outcomes of the rigid cis (axial bromomethyl) and trans (equatorial bromomethyl) isomers, chemists can gain clear insights into the geometric requirements of various reaction mechanisms.

This compound is particularly well-suited for studying elimination and substitution reactions.

Elimination Reactions (E2 Mechanism): The bimolecular elimination (E2) reaction is highly stereospecific, requiring a particular spatial arrangement between the leaving group and a proton on an adjacent carbon. For the reaction to proceed efficiently, these two groups must be in an "anti-periplanar" orientation—meaning they are in the same plane but pointing in opposite directions (a 180° dihedral angle).

The cis-isomer , with its axial bromomethyl group, can readily achieve an anti-periplanar arrangement with the axial hydrogens on the adjacent carbons (C2 and C6). This favorable geometry allows it to undergo E2 elimination relatively quickly when treated with a strong base. pearson.comstudy.com

The trans-isomer , with its equatorial bromomethyl group, cannot achieve an anti-periplanar alignment with any ring hydrogens. An equatorial group is gauche (60° dihedral angle) to both the axial and equatorial hydrogens on adjacent carbons. For this isomer to react via an E2 pathway, it would have to undergo an energetically prohibitive ring flip that places the extremely bulky tert-butyl group in an axial position. study.com As a result, the trans isomer reacts much more slowly under E2 conditions. study.compearson.com

By studying the significant difference in reaction rates between the cis and trans isomers of related structures like 1-bromo-4-tert-butylcyclohexane, the critical need for anti-periplanar geometry in E2 reactions is clearly demonstrated. pearson.compearson.com

Nucleophilic Substitution Reactions (SN1 and SN2): The compound can also be used to investigate nucleophilic substitution mechanisms. In an SN2 reaction, a nucleophile attacks the carbon atom from the side opposite the leaving group. The accessibility of this "backside" is influenced by whether the reacting group is axial or equatorial. An axial group is generally more sterically hindered by the 1,3-diaxial hydrogens, potentially slowing an SN2 reaction compared to a less hindered equatorial counterpart. Conversely, in SN1 reactions, which proceed through a planar carbocation intermediate, the initial stability of the starting material can influence the activation energy. The higher energy of the cis isomer (due to the axial bromomethyl group) could lead to a faster SN1 reaction rate compared to the more stable trans isomer. stackexchange.com

Structure

3D Structure

Properties

IUPAC Name |

1-(bromomethyl)-4-tert-butylcyclohexane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21Br/c1-11(2,3)10-6-4-9(8-12)5-7-10/h9-10H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXGDKDFWZLJUSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC(CC1)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical and Conformational Analysis of 1 Bromomethyl 4 Tert Butyl Cyclohexane

Diastereomeric Considerations and Cis-Trans Isomerism in 1,4-Disubstituted Cyclohexanes

In 1,4-disubstituted cyclohexanes like 1-(bromomethyl)-4-(tert-butyl)cyclohexane, the two substituents can be located on the same side of the ring (cis isomer) or on opposite sides (trans isomer). fiveable.me These two geometric isomers are diastereomers, meaning they are non-superimposable, non-mirror-image stereoisomers. spcmc.ac.in

The cis isomer has both the bromomethyl and the tert-butyl groups pointing to the same face of the cyclohexane (B81311) ring, while in the trans isomer, they point to opposite faces. fiveable.me This difference in spatial arrangement leads to distinct physical and chemical properties for each isomer. Due to the presence of a plane of symmetry passing through the C1 and C4 atoms, both the cis and trans isomers of 1,4-disubstituted cyclohexanes are achiral, regardless of whether the substituents are identical or different. spcmc.ac.in

The relationship between the substituents in the chair conformation determines whether the isomer is cis or trans. A general method to identify the isomer is to determine if the groups are pointing in the same direction (up or down) relative to the ring. If both are "up" or both are "down," it is the cis isomer; if one is "up" and the other is "down," it is the trans isomer. libretexts.org For 1,4-disubstituted cyclohexanes, a cis relationship corresponds to one substituent being in an axial position and the other in an equatorial position (axial-equatorial or a,e), while a trans relationship can be either diaxial (a,a) or diequatorial (e,e). libretexts.org

Chair Conformations and Inversion Dynamics

The cyclohexane ring is not planar and predominantly adopts a puckered, strain-free "chair" conformation. fiveable.me This conformation is the most stable because it minimizes both angle strain (bond angles are close to the ideal tetrahedral angle of 109.5°) and torsional strain (all C-H bonds on adjacent carbons are staggered). fiveable.me

At room temperature, the cyclohexane ring is conformationally mobile and undergoes a rapid "ring-flip" or "chair inversion." fiveable.me During this process, the ring passes through higher-energy conformations like the "half-chair" and "boat." fiveable.me A key consequence of the ring-flip is that all axial bonds become equatorial, and all equatorial bonds become axial. fiveable.me In an unsubstituted cyclohexane ring, the two chair conformers are identical in energy. msu.edu However, in substituted cyclohexanes, the two chair conformations are often not energetically equivalent. msu.edu

Axial and Equatorial Preferences of Substituents

In a chair conformation, the twelve hydrogen atoms (or substituents) are in two distinct types of positions: axial and equatorial. libretexts.org Axial bonds are parallel to the principal axis of the ring, pointing either straight up or straight down. fiveable.melibretexts.org Equatorial bonds are in the approximate "equator" of the ring, pointing away from the center. fiveable.melibretexts.org

Generally, substituents prefer to occupy the more spacious equatorial positions to minimize steric hindrance. ucalgary.ca When a substituent is in an axial position, it experiences unfavorable steric interactions with the other two axial hydrogens on the same side of the ring. This is known as a 1,3-diaxial interaction. libretexts.orgucalgary.ca These interactions are essentially gauche butane-like repulsions. ucalgary.ca The larger the substituent, the greater the steric strain associated with the axial position, and thus the stronger the preference for the equatorial position.

The energetic preference for a substituent to be in the equatorial position is quantified by its "A-value," which represents the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformers. A larger A-value indicates a stronger preference for the equatorial position.

| Substituent | A-value (kcal/mol) |

| -CH₃ | 1.7 |

| -CH₂CH₃ | 1.8 |

| -CH(CH₃)₂ | 2.2 |

| -C(CH₃)₃ | ~5.0 |

| -Br | 0.38-0.62 |

| -CH₂Br | ~1.8 |

Note: A-values can vary slightly depending on the experimental conditions and the solvent.

Influence of the Bulky tert-Butyl Group on Conformational Equilibrium

The tert-butyl group is exceptionally bulky. fiveable.me Due to its large size, the steric strain of placing it in an axial position is very high, with an A-value of approximately 5.0 kcal/mol. chemistryschool.net This energy difference is significantly greater than for most other substituents. Consequently, the equilibrium for a tert-butyl substituted cyclohexane lies almost exclusively (>99.9%) on the side of the conformer with the tert-butyl group in the equatorial position. libretexts.org

This strong preference for the equatorial position means that a tert-butyl group effectively "locks" the cyclohexane ring into a single, dominant conformation. chemistryschool.netquora.com The ring is no longer able to flip to the alternative chair form where the tert-butyl group would be forced into the highly unfavorable axial position. chemistryschool.net

In the case of 1-(bromomethyl)-4-(tert-butyl)cyclohexane, this conformational locking has significant stereochemical consequences:

cis-1-(bromomethyl)-4-(tert-butyl)cyclohexane : To maintain the cis relationship with an equatorial tert-butyl group, the bromomethyl group must occupy the axial position. pearson.comstudy.com

trans-1-(bromomethyl)-4-(tert-butyl)cyclohexane : To maintain the trans relationship with an equatorial tert-butyl group, the bromomethyl group must occupy the equatorial position. pearson.com

This conformational rigidity dictates the spatial orientation of the bromomethyl group in each diastereomer, which in turn influences their reactivity.

Steric Strain and 1,3-Diaxial Interactions in Substituted Cyclohexane Systems

Steric strain is a key factor in determining the stability of different conformations of substituted cyclohexanes. The most significant type of steric strain in chair conformations is the 1,3-diaxial interaction. proprep.com This refers to the repulsive forces between an axial substituent and the axial hydrogens located on the third carbon atom away from it (at the C-3 and C-5 positions). proprep.comquimicaorganica.org

These interactions destabilize the conformation where the substituent is in an axial position. ucalgary.ca The magnitude of this destabilization increases with the size of the axial substituent. For example, the 1,3-diaxial interactions for an axial methyl group amount to about 1.7 kcal/mol of strain energy. libretexts.org For the much larger tert-butyl group, this strain is estimated to be around 5.0 kcal/mol. libretexts.org

In the locked conformation of cis-1-(bromomethyl)-4-(tert-butyl)cyclohexane, the axial bromomethyl group will experience 1,3-diaxial interactions with the axial hydrogens at the C-3 and C-5 positions. In contrast, the trans isomer, with both the tert-butyl and bromomethyl groups in equatorial positions, avoids this significant steric strain, making it the more stable of the two diastereomers. study.com

| Isomer | Conformation | Substituent Positions | Key Steric Interactions | Relative Stability |

| cis | Chair | tert-Butyl: Equatorial, Bromomethyl: Axial | 1,3-diaxial interactions between axial -CH₂Br and axial hydrogens | Less Stable |

| trans | Chair | tert-Butyl: Equatorial, Bromomethyl: Equatorial | Gauche interaction between substituents (if applicable), but no 1,3-diaxial interactions | More Stable |

Stereoelectronic Effects in Cyclohexane-Derived Bromides

Stereoelectronic effects are interactions between electron orbitals that depend on the spatial arrangement of atoms within a molecule. wikipedia.org These effects can significantly influence the reactivity of a molecule by stabilizing or destabilizing certain conformations or transition states. pharmacy180.com

In cyclohexane-derived bromides, a key stereoelectronic requirement is often observed in elimination reactions (like the E2 reaction). The E2 mechanism proceeds most efficiently when the hydrogen atom being removed and the leaving group (the bromine atom) are in an anti-periplanar arrangement. pearson.comfiveable.me This means they are in the same plane but on opposite sides of the C-C bond, with a dihedral angle of 180°. cureffi.org

In a chair conformation, this anti-periplanar geometry is only achieved when both the hydrogen and the leaving group are in axial positions. pearson.com

For cis-1-(bromomethyl)-4-(tert-butyl)cyclohexane , the bromomethyl group is locked in an axial position. The hydrogens on the adjacent carbons (C-2 and C-6) that are also in axial positions are perfectly aligned for an anti-periplanar E2 elimination. This allows the cis isomer to react relatively quickly under E2 conditions. pearson.combrainly.com

For trans-1-(bromomethyl)-4-(tert-butyl)cyclohexane , the bromomethyl group is locked in an equatorial position. In this conformation, there are no hydrogens on the adjacent carbons that are anti-periplanar to the bromine atom. pharmacy180.com For an E2 reaction to occur, the molecule would have to adopt a much higher energy twist-boat conformation or the incredibly unstable chair conformation with an axial tert-butyl group, making the reaction much slower. pearson.com

This difference in reactivity, where the cis isomer undergoes elimination much more rapidly than the trans isomer, is a classic example of how stereoelectronic effects, dictated by the molecule's conformation, control its chemical behavior. pearson.compearson.com

Advanced Synthetic Methodologies for 1 Bromomethyl 4 Tert Butyl Cyclohexane and Its Derivatives

Targeted Synthetic Routes to 1-(Bromomethyl)-4-(tert-butyl)cyclohexane

The synthesis of 1-(bromomethyl)-4-(tert-butyl)cyclohexane primarily involves the conversion of the corresponding alcohol, (4-(tert-butyl)cyclohexyl)methanol, into the target alkyl bromide. This transformation is a cornerstone of functional group interconversion in organic synthesis, and several reliable methods are available for this purpose. The choice of reagent is often dictated by factors such as substrate sensitivity, desired stereochemical outcome, and reaction conditions. The most direct and regioselective approach is the substitution of the primary hydroxyl group, which avoids potential side reactions on the cyclohexane (B81311) ring.

Overview of Bromination Reactions in Cyclohexane Chemistry

The introduction of a bromine atom into a cyclohexane framework can be achieved through various synthetic strategies, depending on the nature of the starting material.

From Alcohols : The most common route to alkyl bromides is from the corresponding alcohols. Reagents like phosphorus tribromide (PBr₃) are effective for converting primary and secondary alcohols. commonorganicchemistry.com The Appel reaction, which utilizes a combination of triphenylphosphine (B44618) (PPh₃) and a bromine source like carbon tetrabromide (CBr₄), is another mild and highly efficient method that proceeds via an Sₙ2 mechanism, resulting in an inversion of stereochemistry at a chiral center. commonorganicchemistry.comwikipedia.orgorganic-chemistry.orgnrochemistry.com Thionyl bromide (SOBr₂) can also be used, though it is more reactive and less frequently employed than its chloride counterpart. commonorganicchemistry.com

From Carboxylic Acids : The Hunsdiecker reaction provides a pathway to alkyl bromides from the silver salts of carboxylic acids through a process of decarboxylation and halogenation. wikipedia.orgbyjus.com This method, which involves radical intermediates, yields an alkyl bromide with one fewer carbon atom than the starting carboxylic acid. wikipedia.orgbyjus.comorganic-chemistry.org While effective, its application can be limited by the need for stoichiometric silver salts and the potential for side reactions, especially with complex substrates. youtube.com

From Alkanes : Free-radical bromination allows for the direct conversion of a C-H bond to a C-Br bond using reagents like N-Bromosuccinimide (NBS) or elemental bromine, typically under UV irradiation or in the presence of a radical initiator. nih.gov This reaction is highly selective, preferentially abstracting hydrogen from the most stable radical intermediate (tertiary > secondary > primary). pearson.comyoutube.com For a substrate like 1-tert-butyl-4-methylcyclohexane, this method would likely result in bromination at a tertiary carbon on the ring rather than the primary methyl group.

Table 1: Common Reagents for the Conversion of Alcohols to Alkyl Bromides

| Reagent | Typical Bromine Source | Mechanism | Key Features |

|---|---|---|---|

| Phosphorus Tribromide | PBr₃ | Sₙ2 | Commonly used for primary and secondary alcohols. |

| Appel Reaction | CBr₄ or Br₂ | Sₙ2 | Mild conditions, high yields; proceeds with inversion of stereochemistry. wikipedia.orgorganic-chemistry.orgnrochemistry.com |

| Thionyl Bromide | SOBr₂ | Sₙi or Sₙ2 | Highly reactive; less common than SOCl₂. commonorganicchemistry.com |

Regioselective and Stereoselective Approaches in Formation of Cyclohexyl Bromides

Achieving specific regioselectivity and stereoselectivity is critical in cyclohexane chemistry due to the conformational rigidity imposed by its chair-like structure, which is often locked into a preferred conformation by a bulky substituent like a tert-butyl group. pearson.com

Regioselectivity : For the synthesis of 1-(bromomethyl)-4-(tert-butyl)cyclohexane, regioselectivity is paramount. The goal is to brominate the methyl group attached to the ring, not the ring itself. Direct radical bromination of 1-tert-butyl-4-methylcyclohexane is unsuitable as it would favor substitution at the more substituted positions on the cyclohexane ring. pearson.com Therefore, the most effective regioselective strategy is to start with (4-(tert-butyl)cyclohexyl)methanol. In this precursor, the hydroxyl group provides a specific site for functionalization. Methods like the Appel reaction or the use of PBr₃ exclusively target the C-OH bond for conversion to a C-Br bond, ensuring that the bromine is introduced at the desired primary carbon. commonorganicchemistry.comnrochemistry.com

Stereoselectivity : The 4-tert-butyl group effectively locks the cyclohexane ring in a chair conformation where it occupies the equatorial position to minimize steric strain. pearson.com The (bromomethyl) group at the C1 position can be either cis or trans to the tert-butyl group. The stereochemistry of the final product is directly dependent on the stereochemistry of the starting alcohol, (4-(tert-butyl)cyclohexyl)methanol. Since the conversion of the primary alcohol to the bromide does not involve a reaction at a stereocenter on the ring, the cis or trans relationship is retained. However, when forming bromides directly on the ring, such as in the case of 1-bromo-4-tert-butylcyclohexane, stereoselectivity is a major consideration. For instance, elimination reactions (E2) of these isomers show significant rate differences, as the reaction requires an anti-periplanar arrangement of the departing hydrogen and bromide, which is more readily achieved in the cis-isomer where the bromine can easily occupy an axial position. pearson.comchegg.comvaia.com

Functional Group Transformations and Mechanistic Insights

The reactivity of 1-(bromomethyl)-4-(tert-butyl)cyclohexane is dominated by the chemistry of its primary alkyl bromide functional group. This group is a versatile handle for introducing a wide variety of other functionalities, primarily through nucleophilic substitution and modern cross-coupling reactions.

Nucleophilic Substitution Reactions on the Bromomethyl Group

The bromomethyl group is an electrophilic site susceptible to attack by nucleophiles. The primary nature of the carbon atom suggests that the Sₙ2 (bimolecular nucleophilic substitution) mechanism would be the expected pathway for these reactions.

While primary alkyl halides are typically excellent substrates for Sₙ2 reactions, the structure of 1-(bromomethyl)-4-(tert-butyl)cyclohexane presents a significant exception. The substrate is sterically analogous to neopentyl bromide, where a bulky group is attached to the β-carbon (the carbon adjacent to the one bearing the leaving group). libretexts.org This steric bulk severely hinders the requisite backside attack by a nucleophile, dramatically slowing the rate of Sₙ2 substitution. libretexts.orgic.ac.uk Neopentyl bromide has been observed to react approximately 10⁵ times slower than other primary alkyl bromides under Sₙ2 conditions. acs.orgmasterorganicchemistry.comquora.com Consequently, 1-(bromomethyl)-4-(tert-butyl)cyclohexane is expected to be exceptionally unreactive in traditional Sₙ2 reactions. Under forcing conditions where substitution does occur, competing elimination reactions or rearrangement via an Sₙ1-like mechanism might be observed. quora.com

Table 2: Relative Rates of Sₙ2 Reaction for Various Alkyl Bromides

Illustrates the effect of steric hindrance on reaction rate with a given nucleophile.

| Alkyl Bromide | Structure | Substitution Pattern | Relative Rate |

|---|---|---|---|

| Methyl bromide | CH₃-Br | Methyl | ~30 |

| Ethyl bromide | CH₃CH₂-Br | Primary (1°) | 1 |

| Isopropyl bromide | (CH₃)₂CH-Br | Secondary (2°) | ~0.02 |

| tert-Butyl bromide | (CH₃)₃C-Br | Tertiary (3°) | ~0 (Elimination predominates) |

| Neopentyl bromide | (CH₃)₃CCH₂-Br | Primary (1°, sterically hindered) | ~0.00001 |

The low intrinsic reactivity of sterically hindered alkyl halides in traditional substitution reactions has been overcome by the development of transition metal-catalyzed cross-coupling reactions. These methods provide a powerful platform for forming carbon-carbon bonds under conditions that avoid the direct Sₙ2 pathway. youtube.com 1-(Bromomethyl)-4-(tert-butyl)cyclohexane can serve as an electrophilic partner in several such reactions.

Kumada Coupling : This reaction couples an organic halide with a Grignard reagent (organomagnesium halide) and is typically catalyzed by nickel or palladium complexes. wikipedia.orgorganic-chemistry.org The reaction is effective for coupling alkyl halides, including non-activated ones, with aryl or vinyl Grignard reagents. nrochemistry.com The mechanism involves oxidative addition of the alkyl bromide to the low-valent metal catalyst, followed by transmetalation with the Grignard reagent and subsequent reductive elimination to form the C-C bond. wikipedia.orgnrochemistry.com

Suzuki Coupling : One of the most versatile cross-coupling methods, the Suzuki reaction pairs an organic halide with an organoboron compound, such as a boronic acid or boronate ester, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org Significant advances have extended the scope of the Suzuki reaction to include unactivated primary and secondary alkyl bromides, which can be coupled with alkyl-, aryl-, and vinylboron reagents, often under remarkably mild, room-temperature conditions. acs.orgacs.orgnih.gov

These cross-coupling methodologies are indispensable for utilizing sterically encumbered substrates like 1-(bromomethyl)-4-(tert-butyl)cyclohexane, enabling the construction of complex molecular architectures that would be inaccessible through classical synthetic routes.

Table 3: Selected Cross-Coupling Reactions for Alkyl Bromides

| Reaction Name | Nucleophilic Partner (Organometallic Reagent) | Typical Catalyst | Bond Formed |

|---|---|---|---|

| Kumada Coupling | Organomagnesium (Grignard) | Ni or Pd | C(sp³)–C(sp²), C(sp³)–C(sp³) |

| Suzuki Coupling | Organoboron | Pd | C(sp³)–C(sp²), C(sp³)–C(sp³) |

| Negishi Coupling | Organozinc | Pd or Ni | C(sp³)–C(sp²), C(sp³)–C(sp³) |

| Sonogashira Coupling | Terminal Alkyne | Pd/Cu | C(sp³)–C(sp) |

Elimination Reactions in Brominated Cyclohexanes

Elimination reactions in substituted cyclohexanes, such as derivatives of 1-(bromomethyl)-4-(tert-butyl)cyclohexane, are profoundly influenced by the conformational constraints of the six-membered ring. The dominant mechanism for elimination with a strong base is the E2 (bimolecular elimination) reaction, which has stringent stereochemical requirements. For the E2 reaction to proceed, the leaving group (in this case, the bromine atom) and a hydrogen atom on an adjacent carbon (a β-hydrogen) must be oriented in an anti-periplanar arrangement. libretexts.orgchemistrysteps.com This specific geometry, where the H-C-C-Br dihedral angle is 180°, allows for the optimal overlap of orbitals in the transition state as the new pi bond is formed.

In cyclohexane systems, this anti-periplanar requirement is met only when both the leaving group and the β-hydrogen occupy axial positions on adjacent carbons, a configuration known as trans-diaxial. libretexts.orgyoutube.comyoutube.com If either the leaving group or the β-hydrogen is in an equatorial position, the necessary alignment for E2 elimination cannot be achieved, and the reaction will not occur or will be significantly slower. chemistrysteps.comlibretexts.org

The presence of a bulky substituent, such as a tert-butyl group, has a dramatic effect on the conformational equilibrium of the cyclohexane ring. Due to its large size, the tert-butyl group strongly prefers to occupy an equatorial position to minimize steric strain (specifically, 1,3-diaxial interactions). libretexts.org This effectively "locks" the ring into a specific chair conformation. This conformational locking dictates the position of other substituents, including the bromine atom, and consequently controls the rate and outcome of elimination reactions.

For instance, in cis-1-bromo-4-tert-butylcyclohexane, the conformation with the equatorial tert-butyl group forces the bromine atom into an axial position. libretexts.orgvaia.com This arrangement is ideal for E2 elimination because there are axial hydrogens on both adjacent carbons (C2 and C6), fulfilling the trans-diaxial requirement. libretexts.org In contrast, trans-1-bromo-4-tert-butylcyclohexane has both the tert-butyl group and the bromine in equatorial positions in its most stable conformation. libretexts.orgstackexchange.com For E2 elimination to occur, the ring must flip to a much less stable conformation where both groups are axial. libretexts.orgvaia.com This conformational change requires significant energy, making the E2 reaction for the trans isomer much slower than for the cis isomer. libretexts.orgvaia.com

Stereochemical Requirements for E2 Elimination

The E2 elimination reaction is stereospecific, and its stereochemical demands are particularly evident in cyclohexane derivatives. The transition state of an E2 reaction involves the simultaneous removal of a β-proton by a base, the formation of a carbon-carbon double bond, and the departure of the leaving group. This concerted process requires a precise spatial arrangement of the involved atoms, specifically an anti-periplanar geometry. chemistrysteps.comchemistrysteps.com In the context of a cyclohexane ring, this translates to a strict requirement for a trans-diaxial orientation of the leaving group and the β-hydrogen. libretexts.orgyoutube.com

The chair conformation of cyclohexane places substituents in either axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring) positions. For an E2 reaction to occur, the C-H and C-Br bonds slated for elimination must be parallel and on opposite sides of the C-C bond, which is only possible when both are in axial positions on adjacent carbons. fiveable.memasterorganicchemistry.com An equatorial leaving group, or an equatorial β-hydrogen, cannot achieve the necessary 180° dihedral angle with its counterpart on the adjacent carbon, thus preventing the E2 mechanism from proceeding efficiently. chemistrysteps.comyoutube.com

This stereochemical constraint can override Zaitsev's rule, which predicts that the more substituted (more stable) alkene will be the major product. libretexts.org If the only available anti-periplanar β-hydrogen leads to the formation of a less substituted alkene (the Hofmann product), that will be the exclusive or major product of the E2 reaction. libretexts.org

The impact of these requirements is clearly illustrated by comparing isomers. For example, cis-1-bromo-4-tert-butylcyclohexane reacts rapidly with sodium ethoxide in ethanol (B145695) because its most stable conformation places the bromine in an axial position, perfectly aligned with axial β-hydrogens for a trans-diaxial elimination. vaia.com Conversely, the trans isomer reacts much more slowly because in its stable diequatorial conformation, the bromine is not properly aligned for elimination. vaia.com The reaction can only proceed through the high-energy chair conformation where the bromine becomes axial, but this also forces the bulky tert-butyl group into an unfavorable axial position, creating a significant energy barrier. vaia.com

Radical-Mediated Reactions and Pathways

Alkyl halides like 1-(bromomethyl)-4-(tert-butyl)cyclohexane can participate in radical-mediated reactions, which proceed through free-radical intermediates and a chain reaction mechanism. A common example is free-radical bromination, where an alkane is converted to an alkyl bromide. The reverse process, dehalogenation, can also be achieved via radical pathways.

A typical radical chain reaction involves three main steps: initiation, propagation, and termination. pearson.comlibretexts.org

Initiation : The reaction is initiated by a radical initiator, such as AIBN (azobisisobutyronitrile), which upon heating or UV irradiation, decomposes to form radicals. libretexts.org These initiator radicals then react with a reagent like tributyltin hydride (Bu₃SnH) to generate the chain-propagating radical. libretexts.org

Propagation : In a dehalogenation reaction, the tributyltin radical (Bu₃Sn•) abstracts the bromine atom from 1-(bromomethyl)-4-(tert-butyl)cyclohexane to form a stable tributyltin bromide and a (4-(tert-butyl)cyclohexyl)methyl radical. This carbon-centered radical then abstracts a hydrogen atom from another molecule of Bu₃SnH, yielding the reduced product (4-tert-butyl-methylcyclohexane) and regenerating the tributyltin radical, which can continue the chain. libretexts.org

Termination : The chain reaction is terminated when two radical species combine. pearson.com

Radical reactions are often less sensitive to the steric hindrance that governs ionic reactions like Sₙ2 and E2. However, the stability of the radical intermediate is crucial. In the bromination of an alkane like 4-tert-butyl-methylcyclohexane, the bromine radical (Br•) will selectively abstract the hydrogen atom that leads to the formation of the most stable carbon radical. pearson.comchegg.com Tertiary radicals are more stable than secondary, which are more stable than primary. Therefore, bromination would preferentially occur at a tertiary carbon if one were available. In the case of 4-tert-butyl-methylcyclohexane, abstraction of a hydrogen from the methyl group leads to a primary radical, while abstraction from the ring carbons leads to secondary or tertiary radicals. The tertiary hydrogen at the C-1 position is the most likely site for radical abstraction, leading to 1-bromo-1-methyl-4-tert-butylcyclohexane.

Radical reactions can also be used to form new carbon-carbon bonds. libretexts.org The alkyl radical generated from 1-(bromomethyl)-4-(tert-butyl)cyclohexane can add to an alkene or alkyne, creating a new, larger radical which can then be reduced to the final product. libretexts.org

Rearrangement Reactions and Domino Processes

Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a structural isomer. wiley-vch.dewikipedia.org In the context of 1-(bromomethyl)-4-(tert-butyl)cyclohexane, such rearrangements are most commonly associated with reactions that proceed through a carbocation intermediate, such as Sₙ1 and E1 reactions. masterorganicchemistry.com When the bromide ion departs, it can form a primary carbocation, (4-(tert-butyl)cyclohexyl)methyl cation. Primary carbocations are highly unstable and prone to rearrangement to form more stable secondary or tertiary carbocations. youtube.com

This can occur via a 1,2-hydride shift or a 1,2-alkyl shift. youtube.comsolubilityofthings.com For example, a hydride from the adjacent carbon on the cyclohexane ring could migrate to the primary carbocation center, resulting in the formation of a more stable tertiary carbocation on the ring itself. This new carbocation would then react with a nucleophile or lose a proton to give the final substitution or elimination product, which would have a different carbon skeleton than the starting material. The driving force for these rearrangements is always the formation of a more stable carbocation intermediate. youtube.com

Domino reactions , also known as cascade or tandem reactions, involve a sequence of intramolecular reactions where the product of the first reaction becomes the substrate for the next, all occurring in a single synthetic operation without the isolation of intermediates. e-bookshelf.debeilstein-journals.org These processes are highly efficient for building molecular complexity from simple starting materials. e-bookshelf.de

For a molecule like 1-(bromomethyl)-4-(tert-butyl)cyclohexane, a domino process could be initiated by, for example, a radical reaction. An initial radical formation at the bromomethyl group could be followed by an intramolecular cyclization onto a suitably positioned double bond elsewhere in the molecule (if present), generating a new ring system. This new radical could then be trapped or participate in further reactions. Similarly, an ionic reaction could trigger a cascade. For instance, the formation of an organometallic reagent from the bromide could be followed by an intramolecular addition to a carbonyl group, leading to a cyclization and the formation of a new cyclic alcohol. The efficiency of these processes relies on carefully designed substrates where the reactive sites are positioned to facilitate the desired sequence of bond formations. beilstein-journals.orgnih.gov

Synthesis of Thioethers and Other Heteroatom Derivatives

The bromomethyl group in 1-(bromomethyl)-4-(tert-butyl)cyclohexane is a versatile handle for introducing various heteroatoms through nucleophilic substitution reactions. The synthesis of thioethers (sulfides) is a common transformation. youtube.com

Thioethers are typically prepared via the Williamson ether synthesis analogy, where an alkyl halide reacts with a thiolate nucleophile. youtube.com The reaction of 1-(bromomethyl)-4-(tert-butyl)cyclohexane with a sodium or potassium salt of a thiol (a mercaptan), such as sodium thiomethoxide (NaSCH₃) or sodium thiophenoxide (NaSPh), proceeds via an Sₙ2 mechanism. The thiolate anion displaces the bromide ion, forming a new carbon-sulfur bond and yielding the corresponding thioether. youtube.comnih.gov Given that the substrate is a primary alkyl halide, the Sₙ2 pathway is highly favored, leading to good yields of the desired product.

| Reactant | Nucleophile | Product | Reaction Type |

| 1-(Bromomethyl)-4-(tert-butyl)cyclohexane | Sodium thiomethoxide | (4-(tert-Butyl)cyclohexyl)methyl methyl sulfide | Sₙ2 |

| 1-(Bromomethyl)-4-(tert-butyl)cyclohexane | Sodium thiophenoxide | (4-(tert-Butyl)cyclohexyl)methyl phenyl sulfide | Sₙ2 |

Beyond sulfur, other heteroatom derivatives can be synthesized using similar nucleophilic substitution strategies.

Ethers : Reaction with an alkoxide, such as sodium ethoxide (NaOEt), will produce the corresponding ether, (4-(tert-butyl)cyclohexyl)methoxymethyl ether.

Amines : Reaction with ammonia (B1221849) or a primary/secondary amine will yield primary, secondary, or tertiary amines, respectively. The use of sodium azide (B81097) (NaN₃) followed by reduction provides a clean route to the primary amine.

Esters : Reaction with a carboxylate salt, such as sodium acetate (B1210297) (NaOAc), will form the corresponding ester.

Computational Chemistry and Theoretical Investigations of 1 Bromomethyl 4 Tert Butyl Cyclohexane

Quantum Mechanical (QM) Calculations for Structural Optimization and Energetics

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to determining the most stable three-dimensional arrangement of atoms in a molecule—its optimized geometry. For 1-(bromomethyl)-4-(tert-butyl)cyclohexane, these calculations would begin by defining an initial guess for the molecular structure of its isomers (cis and trans) and their various conformations.

The process of geometry optimization involves finding the minimum energy structure on the potential energy surface. This is achieved by calculating the forces on each atom and iteratively adjusting their positions until these forces become negligible. The result is a set of Cartesian coordinates for the atoms, representing the molecule's equilibrium geometry. From this optimized structure, various energetic properties can be calculated with high accuracy. These include the total electronic energy, enthalpy, and Gibbs free energy. Such calculations are crucial for comparing the relative stabilities of different isomers and conformations.

Conformational Energy Landscapes and Relative Stabilities of Isomers

The conformational landscape of 1-(bromomethyl)-4-(tert-butyl)cyclohexane is dominated by the chair conformation of the cyclohexane (B81311) ring, which minimizes angle and torsional strain. The presence of two substituents, a bromomethyl group and a bulky tert-butyl group, in a 1,4-relationship leads to the existence of cis and trans diastereomers, each with its own set of conformational possibilities.

The tert-butyl group is known for its large steric bulk and has a very strong preference for the equatorial position to avoid destabilizing 1,3-diaxial interactions. This preference effectively "locks" the conformation of the cyclohexane ring. The energetic cost of forcing a tert-butyl group into an axial position is significant, estimated to be around 4.9 kcal/mol.

In the trans isomer , one substituent is in an "up" position and the other is in a "down" position on the ring. The lowest energy conformation will have both the large tert-butyl group and the bromomethyl group in equatorial positions. A ring-flip would force both groups into axial positions, a conformation that is highly energetically unfavorable.

In the cis isomer , both substituents are on the same side of the ring ("up" or "down"). With the tert-butyl group in the equatorial position, the bromomethyl group is forced into the axial position. Conversely, if the ring were to flip, the tert-butyl group would be axial and the bromomethyl group would be equatorial. Given the strong preference of the tert-butyl group for the equatorial position, the conformation with the axial bromomethyl group is expected to be the more stable of the two chair forms for the cis isomer.

The relative stability of the cis and trans isomers is therefore determined by the energetic penalty of having the bromomethyl group in an axial position in the most stable conformation of the cis isomer. This energy difference is known as the "A-value". While the A-value for a bromomethyl group is not commonly tabulated, it is expected to be significant due to steric interactions between the axial bromomethyl group and the axial hydrogens at the C3 and C5 positions. For comparison, the A-value for a bromine atom is approximately 0.43 kcal/mol, and for a methyl group, it is about 1.70 kcal/mol. The bromomethyl group, being larger than both, will have a correspondingly larger A-value. Consequently, the trans isomer, with both groups equatorial, is predicted to be significantly more stable than the cis isomer.

In cases of severe steric strain, such as in cis-1,4-di-tert-butylcyclohexane, the molecule may adopt a non-chair conformation, such as a twist-boat, to alleviate the strain of having a bulky group in an axial position. sciforum.netlumenlearning.comlibretexts.org Computational studies on cis-1,4-di-tert-butylcyclohexane have shown that the twist-boat conformation can be lower in energy than the chair conformation. sciforum.netlumenlearning.comlibretexts.org A similar phenomenon could be possible for the cis isomer of 1-(bromomethyl)-4-(tert-butyl)cyclohexane, and computational modeling would be essential to determine the true global minimum on its conformational energy landscape.

Table 1: Predicted Conformational Preferences and Relative Stabilities

| Isomer | Most Stable Chair Conformation | Expected Relative Stability |

|---|---|---|

| trans | di-equatorial | More stable |

| cis | axial-bromomethyl, equatorial-tert-butyl | Less stable |

Molecular Electrostatic Potential (ESP) Mapping and Reactivity Site Prediction

Molecular Electrostatic Potential (ESP) maps are valuable computational tools for visualizing the charge distribution of a molecule and predicting its reactivity. libretexts.org The ESP map illustrates the electrostatic potential on the electron density surface of a molecule, with different colors representing regions of varying potential. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. Green and yellow represent regions of neutral or intermediate potential.

For 1-(bromomethyl)-4-(tert-butyl)cyclohexane, the ESP map would reveal several key features. The bromine atom, being highly electronegative, would create a region of negative electrostatic potential (red) around itself, corresponding to its lone pairs of electrons. Conversely, the carbon atom attached to the bromine (the benzylic-like carbon) would be relatively electron-deficient and thus exhibit a positive potential (blue). This positive character makes it the primary site for nucleophilic attack in substitution reactions.

While a specific ESP map for 1-(bromomethyl)-4-(tert-butyl)cyclohexane is not available, analysis of simpler molecules like bromomethane (B36050) shows a distinct negative potential around the bromine atom and a positive potential on the side of the carbon atom opposite to the C-Br bond, which is consistent with the expectations for the target molecule.

Elucidation of Reaction Mechanisms and Transition States through Computational Modeling

Computational chemistry is instrumental in elucidating the detailed pathways of chemical reactions, including the characterization of transient species like transition states. For 1-(bromomethyl)-4-(tert-butyl)cyclohexane, the primary reactions of interest are nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2).

The conformationally locked nature of the isomers of 1-(bromomethyl)-4-(tert-butyl)cyclohexane has profound implications for their reactivity, particularly in concerted reactions like SN2 and E2.

SN2 Reactions : The SN2 mechanism involves a backside attack by a nucleophile on the carbon atom bearing the leaving group. This requires a specific trajectory of approach, 180° to the C-Br bond. In the case of the more stable trans isomer, the equatorial bromomethyl group is sterically accessible, allowing for a relatively unhindered backside attack. For the cis isomer, the axial bromomethyl group is more sterically hindered by the cyclohexane ring itself and the 1,3-diaxial hydrogens, which would likely lead to a slower SN2 reaction rate compared to the trans isomer. Computational modeling of the transition states for both pathways would allow for the calculation of activation energies, providing a quantitative prediction of their relative reaction rates. The transition state for an SN2 reaction is characterized by a trigonal bipyramidal geometry at the central carbon, with the nucleophile and the leaving group in the apical positions.

E2 Reactions : The E2 mechanism has a strict stereochemical requirement for an anti-periplanar arrangement of a β-hydrogen and the leaving group. In the trans isomer, where the bromomethyl group is equatorial, the C-H bonds on the adjacent ring carbon are not anti-periplanar to the C-Br bond. This makes the E2 reaction geometrically unfavorable. For the cis isomer, the axial bromomethyl group is anti-periplanar to the axial hydrogens on the adjacent carbons of the ring. This ideal geometric arrangement makes the cis isomer much more reactive towards E2 elimination than the trans isomer. Computational modeling can be used to locate the transition states for these elimination reactions and confirm the significant difference in their activation barriers, explaining the observed differences in reactivity.

Computational studies on similar systems, such as the isomers of 1-bromo-4-tert-butylcyclohexane, have confirmed that the cis isomer (with axial bromine) undergoes E2 elimination much more rapidly than the trans isomer (with equatorial bromine) precisely because of this stereochemical requirement.

Theoretical Studies on Bond Dissociation Energies and Radical Stability

The bond dissociation energy (BDE) is the energy required to homolytically cleave a chemical bond, forming two radicals. The C-Br bond in 1-(bromomethyl)-4-(tert-butyl)cyclohexane is a relatively weak bond, and its cleavage is an important step in radical reactions. Theoretical calculations can provide accurate estimates of BDEs.

The BDE of the C-Br bond can be calculated as the difference in the computed enthalpies of the products (the 4-(tert-butyl)cyclohexylmethyl radical and a bromine radical) and the parent molecule.

While a specific calculated BDE for this molecule is not readily found in the literature, we can make estimations based on similar structures. The C-Br BDE in bromomethane is approximately 284 kJ/mol. In 1-(bromomethyl)-4-(tert-butyl)cyclohexane, the carbon atom is secondary, which generally leads to a slightly lower BDE due to the greater stability of the resulting secondary radical compared to a primary radical. The resulting 4-(tert-butyl)cyclohexylmethyl radical is stabilized by hyperconjugation with the adjacent C-H and C-C bonds of the cyclohexane ring.

Computational studies can also be used to analyze the geometry and electronic structure of this radical. The radical center would adopt a nearly sp2 hybridized, planar geometry to maximize hyperconjugative stabilization. The bulky tert-butyl group would influence the preferred conformation of the radical to minimize steric strain. These theoretical insights into radical stability are crucial for understanding and predicting the outcomes of free-radical reactions involving 1-(bromomethyl)-4-(tert-butyl)cyclohexane.

Academic and Synthetic Applications of 1 Bromomethyl 4 Tert Butyl Cyclohexane As a Versatile Intermediate

Role as a Core Building Block in Complex Organic Synthesis

The compound 1-(bromomethyl)-4-(tert-butyl)cyclohexane serves as a crucial starting material in the multi-step synthesis of more complex organic molecules. Its utility stems from the presence of the reactive bromomethyl group attached to a bulky tert-butylcyclohexane (B1196954) scaffold. This combination allows for selective chemical transformations.

The bromomethyl group is susceptible to nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles. This reactivity enables the introduction of diverse functional groups, such as hydroxides, cyanides, and amines, paving the way for the construction of intricate molecular architectures. For instance, it can be used in the synthesis of pharmaceutical intermediates and agrochemicals.

The tert-butyl group, due to its large size, locks the cyclohexane (B81311) ring into a specific chair conformation. This steric hindrance influences the reactivity of the molecule, often directing reactions to occur in a stereoselective manner. This property is particularly valuable in the synthesis of chiral compounds, where a specific three-dimensional arrangement of atoms is required.

Furthermore, the compound can undergo elimination reactions under basic conditions to form alkenes. It can also be subjected to oxidation reactions, converting the bromomethyl group into an aldehyde or a carboxylic acid, or reduction reactions to form a methyl group. These transformations further expand its versatility as a building block.

Application in Ligand Synthesis for Catalysis and Metal-Organic Chemistry Research

In the realm of catalysis and metal-organic chemistry, 1-(bromomethyl)-4-(tert-butyl)cyclohexane is a valuable precursor for the synthesis of specialized ligands. These ligands, which are molecules that bind to metal centers, are essential components of catalysts that drive a vast array of chemical reactions. The tert-butylcyclohexyl group provides steric bulk, which can be used to control the coordination environment around a metal center. This, in turn, can influence the activity and selectivity of the catalyst.

For example, phosphine (B1218219) ligands incorporating the 4-tert-butylcyclohexyl moiety can be synthesized. These bulky phosphines are used in various catalytic processes, including cross-coupling reactions and hydrogenation. The steric hindrance provided by the tert-butyl group can enhance the stability of the catalyst and promote specific reaction pathways.

Precursor in Polymer Chemistry and Advanced Materials Synthesis

The reactivity of 1-(bromomethyl)-4-(tert-butyl)cyclohexane also lends itself to applications in polymer chemistry and the synthesis of advanced materials. The bromomethyl group can act as an initiation site for certain types of polymerization reactions.

Moreover, this compound can be used to modify the properties of existing polymers. By grafting molecules containing the 4-tert-butylcyclohexyl group onto a polymer backbone, researchers can alter its physical and chemical properties, such as its solubility, thermal stability, and mechanical strength. This approach is used to create new materials with tailored functionalities for specific applications.

Synthesis of Biologically Relevant Cyclohexane Derivatives for Mechanistic Studies

The cyclohexane ring is a common structural motif in many biologically active molecules. The use of 1-(bromomethyl)-4-(tert-butyl)cyclohexane allows for the synthesis of various cyclohexane derivatives that can be used to study biological processes. The tert-butyl group can act as a conformational lock, allowing researchers to investigate the influence of specific stereoisomers on biological activity.

For example, derivatives of 4-tert-butylcyclohexanone (B146137), which can be synthesized from precursors related to 1-(bromomethyl)-4-(tert-butyl)cyclohexane, have been investigated for their biological activities. nih.govresearchgate.net One such derivative, 1-(Bromomethyl)-8-tert-butyl-2-oxaspiro[4.5]decan-3-one, has shown attractant properties against certain insect larvae and antibacterial activity against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus, as well as the Gram-negative bacterium Escherichia coli. nih.govresearchgate.net

The synthesis of such derivatives enables detailed structure-activity relationship (SAR) studies. By systematically modifying the structure of the cyclohexane core and observing the effects on biological activity, scientists can gain insights into the mechanisms of action of drugs and other bioactive compounds.

Future Research Perspectives and Emerging Areas

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of functionalized alkanes is often energy-intensive and can generate hazardous byproducts. mdpi.comresearchgate.net A significant future direction lies in developing greener and more efficient synthetic pathways for compounds like 1-(Bromomethyl)-4-(tert-butyl)cyclohexane. Research will likely focus on moving away from classical, stoichiometric reagents towards catalytic processes that offer higher atom economy and milder reaction conditions.

Key areas of development include:

Catalytic C-H Functionalization: Direct, selective functionalization of C-H bonds on the cyclohexane (B81311) ring would be a transformative approach. mdpi.com This would bypass multi-step sequences that often involve pre-functionalization, thereby reducing waste and improving efficiency.

Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters such as temperature and mixing, leading to higher yields, improved safety, and easier scalability compared to batch processes.

Biocatalysis: The use of enzymes could offer unparalleled selectivity in the synthesis of specific stereoisomers, operating under environmentally benign aqueous conditions.

| Methodology | Traditional Approach | Future Sustainable Approach |

|---|---|---|

| Reagents | Stoichiometric, often harsh (e.g., strong acids/bases) | Catalytic (e.g., transition metals, enzymes), renewable feedstocks |

| Conditions | High temperatures and pressures researchgate.net | Mild conditions (e.g., room temperature, atmospheric pressure) |

| Efficiency | Often multi-step with moderate yields | Higher atom economy, fewer steps, potentially higher yields |

| Waste Generation | Significant byproduct formation | Minimized waste streams ("green chemistry" principles) |

Exploration of Unconventional Reactivity and Catalysis

The unique structural features of 1-(Bromomethyl)-4-(tert-butyl)cyclohexane—a sterically demanding group influencing a reactive site—provide a platform for exploring novel chemical transformations. The dynamic behavior and conformational properties of the cyclohexane ring can strongly influence molecular reactivity. nih.gov Future research will likely investigate how the fixed chair conformation impacts the reactivity of the bromomethyl group in unconventional catalytic cycles.

Emerging areas of interest include:

Photoredox Catalysis: Using visible light to initiate radical reactions from the bromomethyl group could open pathways to new carbon-carbon and carbon-heteroatom bond formations under exceptionally mild conditions.

Organocatalysis: Chiral organocatalysts could be employed to control the stereochemical outcome of reactions involving the bromomethyl group, leveraging non-covalent interactions influenced by the cyclohexane ring's conformation.

Mechanochemistry: The use of mechanical force (e.g., ball milling) to drive reactions could offer a solvent-free alternative for transformations involving this solid-state reactant, potentially leading to different reactivity profiles compared to solution-phase chemistry.

Advanced Stereocontrol in Multi-Substituted Cyclohexane Synthesis

Achieving precise control over the spatial arrangement of multiple substituents on a cyclohexane ring is a central challenge in organic synthesis. beilstein-journals.org For 1-(Bromomethyl)-4-(tert-butyl)cyclohexane, this relates to the cis and trans diastereomers. Future research will focus on developing synthetic methods that can selectively produce a single, desired stereoisomer.

Methodologies to achieve this advanced stereocontrol may include:

Asymmetric Catalysis: The development of new chiral catalysts that can differentiate between the prochiral faces of an unsaturated precursor or selectively functionalize a specific position on the cyclohexane ring.

Substrate-Controlled Synthesis: Designing synthetic routes where the existing stereochemistry of a chiral starting material dictates the stereochemical outcome of subsequent transformations.

Dynamic Kinetic Resolution: Combining a rapid, reversible isomerization of diastereomers with a stereoselective reaction that consumes only one isomer, thereby converting a mixture into a single, desired product. The stereocontrolled total synthesis of complex natural products often relies on such advanced strategies. nih.gov

Integration of Computational and Experimental Approaches for Predictive Chemistry

The synergy between computational modeling and experimental work is becoming indispensable in modern chemistry. ontosight.aiacs.org For cyclohexane derivatives, computational tools are crucial for understanding the subtle energetic differences between various conformations, such as the chair and boat forms, which ultimately govern the molecule's reactivity. perlego.comalgoreducation.com

Future research will see a deeper integration of these approaches:

Predictive Modeling of Reaction Outcomes: Using quantum mechanics and molecular mechanics simulations to predict the most likely products and stereochemical outcomes of a reaction before it is attempted in the lab. This can save significant time and resources. ontosight.ai

Rational Catalyst Design: Computationally screening libraries of potential catalysts to identify the most promising candidates for a specific transformation, such as the enantioselective functionalization of the cyclohexane scaffold.

Spectroscopic Analysis: Combining experimental data from techniques like NMR spectroscopy with computational predictions to gain a more detailed and accurate picture of the three-dimensional structure and dynamics of complex cyclohexane derivatives in solution. ontosight.ai

| Area | Computational Approach | Experimental Validation |

|---|---|---|

| Conformational Analysis | Energy calculations of chair, boat, and twist-boat forms acs.org | Low-temperature NMR spectroscopy ontosight.ai |

| Reaction Mechanisms | Transition state modeling and energy profiling | Kinetic studies and intermediate trapping experiments |

| Stereoselectivity | Modeling catalyst-substrate interactions | Analysis of product ratios (e.g., via chiral chromatography) |

Design and Synthesis of Functionally Tuned Derivatives for Specific Research Applications

1-(Bromomethyl)-4-(tert-butyl)cyclohexane serves as a versatile building block. The true potential of this scaffold lies in the creation of novel derivatives where its core structure is modified to elicit specific functions. Future research will focus on the rational design and synthesis of such functionally tuned molecules.

Potential applications for newly designed derivatives include:

Materials Science: By replacing the bromo- substituent with moieties capable of self-assembly (e.g., liquid crystal mesogens or hydrogen-bonding units), new materials with unique optical or mechanical properties could be developed. The rigid cyclohexane core is an excellent scaffold for building ordered structures.

Medicinal Chemistry: The 4-tert-butylcyclohexane motif is a known bioisostere for other cyclic systems. The bromomethyl handle allows for the attachment of various pharmacophores, enabling the exploration of new chemical space in drug discovery. Derivatives of 4-tert-butylcyclohexanone (B146137) have already shown biological activity. researchgate.netnih.gov

Molecular Probes: Functionalizing the molecule with fluorescent tags or reactive handles could create probes for studying biological systems or for use in chemical biology to investigate protein-ligand interactions.

Q & A

Q. What are the key safety considerations when handling 1-(Bromomethyl)-4-(tert-butyl)cyclohexane in laboratory settings?

- Methodological Answer : Safety protocols include using personal protective equipment (PPE) such as gloves and goggles. In case of skin contact, wash immediately with copious water for ≥15 minutes and remove contaminated clothing . For inhalation exposure, move the affected individual to fresh air and seek medical attention if symptoms persist. Always consult safety data sheets (SDS) for compound-specific hazards .

Q. How can researchers synthesize 1-(Bromomethyl)-4-(tert-butyl)cyclohexane, and what are common intermediates?

- Methodological Answer : The compound can be synthesized via bromination of 4-(tert-butyl)cyclohexylmethanol using HBr or PBr₃. Alternatively, nucleophilic substitution reactions involving tert-butylcyclohexane derivatives with brominating agents (e.g., NBS in radical conditions) are viable. Intermediates like 4-(tert-butyl)cyclohexene may form during elimination steps .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer : Use - and -NMR to confirm the bromomethyl group (δ ~3.4 ppm for ) and tert-butyl substituent (δ ~1.1 ppm). Mass spectrometry (MS) can verify molecular weight (CHBr, MW 233.19). X-ray crystallography with SHELX software is suitable for resolving stereochemical configurations .

Advanced Research Questions

Q. How does steric hindrance from the tert-butyl group influence reaction pathways in cross-coupling reactions?

- Methodological Answer : The tert-butyl group creates significant steric bulk, limiting accessibility to the bromomethyl reactive site. This hindrance favors reactions under high-temperature or catalytic conditions (e.g., iron-catalyzed cross-coupling with alkynyl Grignard reagents). Selectivity for less hindered positions can be achieved using bulky ligands or tailored catalysts .

Q. What are the challenges in achieving stereochemical control during functionalization of this compound?

- Methodological Answer : The cyclohexane ring’s chair conformation and tert-butyl group’s equatorial preference dictate stereochemical outcomes. For example, nucleophilic substitution may proceed via retention or inversion depending on solvent polarity (e.g., SN2 in polar aprotic solvents). Computational modeling (DFT) can predict transition states to optimize stereoselectivity .

Q. How do oxidation conditions affect the degradation or transformation of this compound?

- Methodological Answer : Under strong oxidizing agents (e.g., KMnO/HSO), the bromomethyl group may oxidize to a carboxylic acid, while the tert-butyl group remains intact. Controlled oxidation with milder reagents (e.g., CrO) can yield ketone derivatives. Monitor reaction progress using TLC or GC-MS to identify intermediates .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

- Methodological Answer : Discrepancies in yields often arise from variations in brominating agents (e.g., HBr vs. PBr) or solvent systems. For reproducibility, standardize reaction conditions (e.g., anhydrous DMF for HBr reactions) and characterize byproducts via HPLC. Collaborative validation using open-source datasets is recommended .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.